molecular formula C11H12BrNO B1449678 4-(4-Bromophenyl)piperidin-2-one CAS No. 1893051-68-7

4-(4-Bromophenyl)piperidin-2-one

Cat. No. B1449678
M. Wt: 254.12 g/mol
InChI Key: ADZNIFCNDOFVTP-UHFFFAOYSA-N
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Description

“4-(4-Bromophenyl)piperidin-2-one” is a chemical compound with the molecular formula C11H12BrNO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, has been a subject of research in the pharmaceutical industry . The synthesis often involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)piperidin-2-one” includes a piperidin-2-one ring attached to a bromophenyl group . The average mass of the molecule is 240.140 Da, and the monoisotopic mass is 239.030960 Da .


Chemical Reactions Analysis

Piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, are involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

In the field of organic chemistry, 4-(4-Bromophenyl)piperidin-2-one could be considered in the context of developing new synthetic routes or as an intermediate in the synthesis of complex molecules. For instance, the synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory, illustrates the importance of brominated compounds in pharmaceutical manufacturing processes. This highlights the compound's potential utility in facilitating new, efficient synthetic methods that could be applied to the production of pharmaceuticals (Qiu et al., 2009).

Moreover, compounds structurally related to 4-(4-Bromophenyl)piperidin-2-one, such as piperazine and piperidine derivatives, have been extensively studied for their pharmaceutical applications. These studies reveal a broad spectrum of pharmacological activities ranging from central nervous system (CNS) agents to anticancer, cardio-protective, antiviral, and anti-inflammatory properties. The synthesis and application of these derivatives underscore the compound's relevance in the ongoing search for new therapeutic agents (Mohammed et al., 2015).

Safety And Hazards

Safety data sheets suggest that exposure to “4-(4-Bromophenyl)piperidin-2-one” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

Piperidine derivatives, including “4-(4-Bromophenyl)piperidin-2-one”, have been found in more than twenty classes of pharmaceuticals, as well as alkaloids . They are among the most important synthetic fragments for designing drugs, and their synthesis has been a significant part of the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(4-bromophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c12-10-3-1-8(2-4-10)9-5-6-13-11(14)7-9/h1-4,9H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZNIFCNDOFVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)CC1C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)piperidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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